molecular formula C12H6ClN5O5 B2424445 HIF-2alpha-IN-3 CAS No. 313964-19-1

HIF-2alpha-IN-3

Cat. No.: B2424445
CAS No.: 313964-19-1
M. Wt: 335.66
InChI Key: PQZKMXPISWCLCU-UHFFFAOYSA-N
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Description

HIF-2alpha-IN-3 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting hypoxia-inducible factor 2 alpha, this compound can modulate various biological processes, including angiogenesis, metabolism, and tumor progression.

Mechanism of Action

Target of Action

HIF-2alpha-IN-3 primarily targets Hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays an essential role in the cellular response to low oxygen . HIF-2α is instrumental in the ability of cells to sense and adapt to changes in oxygen levels . It is involved in regulating hepatic fatty acid β-oxidation and has been identified as a rationale target for metastatic renal cell carcinoma (mRCC) treatment .

Mode of Action

This compound interacts with HIF-2α, inhibiting its function. HIF-2α stabilization can occur under normoxia during immunity and inflammation, where it regulates metabolism and can directly regulate the expression of immune genes .

Biochemical Pathways

HIF-2α is involved in several biochemical pathways. It regulates lipid metabolism in alcoholic fatty liver disease through mitophagy . HIF-2α also induces liver steatosis, which promotes the progression of alcoholic fatty liver disease . Moreover, HIF-2α is involved in the regulation of erythropoiesis, essentially driven by renal HIF2α .

Pharmacokinetics

It’s known that hif-2α antagonists like belzutifan have shown encouraging efficacy and good tolerability in sporadic mrcc

Result of Action

The molecular and cellular effects of this compound action are primarily through the inhibition of HIF-2α. This can lead to changes in the expression of various genes involved in metabolism, immunity, and inflammation . For example, HIF-2α deficiency leads to excessive activation of the NLRP3 inflammasome in mouse and human primary macrophages upon stimulation .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels. Hypoxia, or low oxygen levels, is characteristic of the tumor microenvironment and correlates with poor prognosis and therapeutic resistance . Hypoxia leads to the activation of the HIF signaling pathway and stabilization of the HIF-α subunit, driving tumor progression . Therefore, the efficacy and stability of this compound could be influenced by the oxygen levels in the environment.

Biochemical Analysis

Biochemical Properties

HIF-2alpha-IN-3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl hydroxylase (PHD), a key enzyme that mediates the instability of the alpha chains of HIFs during normoxic conditions . This interaction leads to the ubiquitination and proteasomal degradation of the alpha chains, thereby influencing the stability of HIF dimers .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a role in the transition from HIF-1 to HIF-2 during prolonged hypoxia, which is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α compared to HIF-2α .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind into the PAS-B pocket of HIF-2α, destabilizing the dimerization of HIF-2α and ARNT through allosteric effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it has been observed that the transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by this compound, with HIF-2 expression remaining elevated up to 24 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PHD and plays a role in the metabolic reprogramming that favors glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIF-2alpha-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves dissolving the drug in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process.

Chemical Reactions Analysis

Types of Reactions: HIF-2alpha-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Comparison with Similar Compounds

Similar Compounds:

  • Belzutifan
  • Acriflavine
  • Minnelide

Comparison: HIF-2alpha-IN-3 is unique in its specific inhibition of hypoxia-inducible factor 2 alpha, whereas other similar compounds, such as belzutifan, also target hypoxia-inducible factor 2 alpha but may have different binding sites and mechanisms of action . Acriflavine and Minnelide, on the other hand, have broader targets and may inhibit multiple hypoxia-inducible factors or other pathways . This specificity makes this compound a valuable tool for studying the distinct roles of hypoxia-inducible factor 2 alpha in various biological processes and for developing targeted therapies.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKMXPISWCLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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